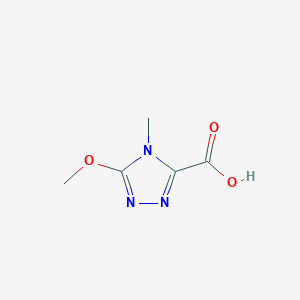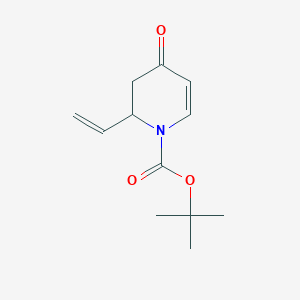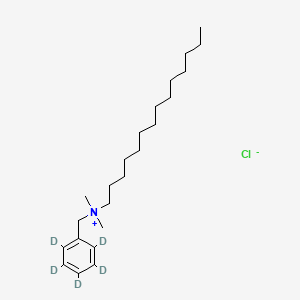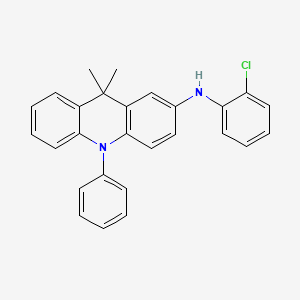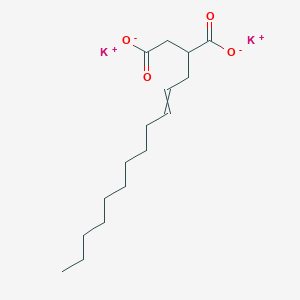
Dipotassium;2-dodec-2-enylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium;2-dodec-2-enylbutanedioate, also known as dipotassium dodec-2-enylsuccinate, is a chemical compound with the molecular formula C16H26K2O4 and a molecular weight of 360.572 g/mol . This compound is characterized by its unique structure, which includes a dodecenyl group attached to a butanedioate backbone. It is commonly used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;2-dodec-2-enylbutanedioate typically involves the reaction of dodecenylsuccinic anhydride with potassium hydroxide. The reaction is carried out in an aqueous medium, where the anhydride is first hydrolyzed to form the corresponding dodecenylsuccinic acid. This acid then reacts with potassium hydroxide to form the dipotassium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous stirring and maintaining the reaction temperature at an optimal level to facilitate the complete conversion of the anhydride to the dipotassium salt .
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium;2-dodec-2-enylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the double bond in the dodecenyl group to a single bond, forming saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as alkyl halides or other electrophiles are used in substitution reactions.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Dipotassium;2-dodec-2-enylbutanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dipotassium;2-dodec-2-enylbutanedioate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The dodecenyl group provides hydrophobic interactions, while the butanedioate backbone can form hydrogen bonds and ionic interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipotassium dodecenylsuccinate
- Dipotassium dodecylsuccinate
- Dipotassium octenylsuccinate
Uniqueness
Dipotassium;2-dodec-2-enylbutanedioate is unique due to its specific structure, which combines a dodecenyl group with a butanedioate backbone. This structure imparts distinct chemical properties, such as enhanced hydrophobicity and reactivity, making it suitable for various applications that similar compounds may not be able to fulfill .
Propriétés
Formule moléculaire |
C16H26K2O4 |
|---|---|
Poids moléculaire |
360.57 g/mol |
Nom IUPAC |
dipotassium;2-dodec-2-enylbutanedioate |
InChI |
InChI=1S/C16H28O4.2K/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;;/h10-11,14H,2-9,12-13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2 |
Clé InChI |
AQWHEUOSFAMWCV-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC=CCC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13862694.png)
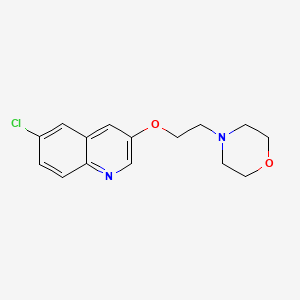
![22-Methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B13862704.png)

![2-[[4-[N,N-bis(trideuteriomethyl)carbamimidoyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B13862713.png)
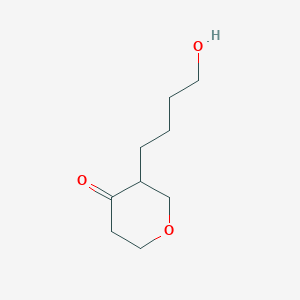
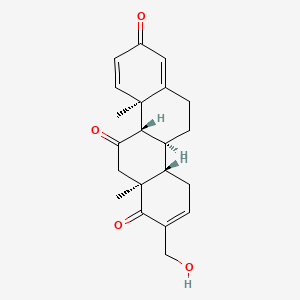
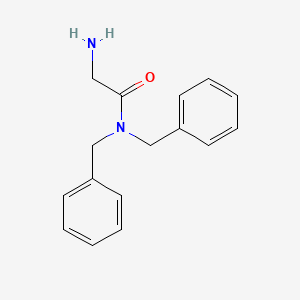
![2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13862737.png)
